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(S,R,S)-AHPC-Me-8-bromooctanoic acid

PROTAC CYP1B1 linker length

Generic substitution of PROTAC building blocks fails due to disrupted ternary complex formation. This pre-conjugated VHL ligand-linker ensures correct stereochemistry for reproducing PV2-the most potent CYP1B1 degrader reported (DC50=1.0 nM, >90% Dmax at 10 nM in A549/Taxol cells). - Enables VHL-recruiting PROTACs; 95x more potent vs. CRBN-based analogs - Supports functional studies on FAK/SRC & EMT pathway inhibition - Reduces synthetic steps for medicinal chemistry libraries

Molecular Formula C31H45BrN4O4S
Molecular Weight 649.7 g/mol
Cat. No. B15579313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me-8-bromooctanoic acid
Molecular FormulaC31H45BrN4O4S
Molecular Weight649.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H45BrN4O4S/c1-20(22-12-14-23(15-13-22)27-21(2)33-19-41-27)34-29(39)25-17-24(37)18-36(25)30(40)28(31(3,4)5)35-26(38)11-9-7-6-8-10-16-32/h12-15,19-20,24-25,28,37H,6-11,16-18H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1
InChIKeyUIKLKINGLSOIKU-MPLXTJOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-Me-8-bromooctanoic Acid: VHL Ligand-Linker Conjugate


(S,R,S)-AHPC-Me-8-bromooctanoic acid (CAS 2638512-58-8) is a pre-assembled E3 ligase ligand-linker conjugate used in proteolysis-targeting chimera (PROTAC) development . It comprises a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, the (S,R,S)-AHPC-Me core, covalently attached to an 8-bromooctanoic acid linker [1]. The terminal bromine atom serves as a reactive handle for conjugation with target-protein ligands via nucleophilic substitution . Its primary documented application is the synthesis of PROTAC CYP1B1 degrader-2 (HY-158429), a potent degrader with a DC₅₀ of 1.0 nM in A549/Taxol cells .

Workflow
VHL-recruiting PROTAC synthesis
Key Intermediate
CYP1B1 degrader (PV2) assembly
Linker Feature
Defined 8‑carbon bromoalkyl spacer for predictable conjugation

Why Generic Substitution Fails in PROTAC Design


In PROTAC design, linker length, composition, and terminal functional group critically influence ternary complex formation, degradation efficiency, and physicochemical properties [1]. Even structurally similar AHPC-linker conjugates with varying alkyl chain lengths (e.g., C4, C5, C8, C10) can produce profoundly different biological outcomes due to altered target-E3 ligase proximity and ternary complex geometry [2]. For example, in a systematic SHP2 PROTAC series, varying linker length by just one atom changed degradation efficiency from 36% to >95% [3]. Substituting (S,R,S)-AHPC-Me-8-bromooctanoic acid with a C5-COOH analog would require a different conjugation strategy and produce a PROTAC with altered linker length, potentially compromising degradation potency . The 8‑carbon alkyl chain represents a specific spatial separation that has been validated in a high-potency degrader (DC₅₀ = 1.0 nM), and changing this parameter without systematic re-optimization risks loss of activity .

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Linker length or composition changes may shift ternary complex stability and degradation selectivity.
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Non‑VHL E3 ligase recruitment (e.g., CRBN‑based) may reduce degradation efficiency or induce hook effect.
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Unassembled VHL ligand (without linker) adds synthetic steps and batch‑to‑batch variability risk.

Quantitative Performance Evidence


CYP1B1 Degradation Potency

(S,R,S)-AHPC-Me-8-bromooctanoic acid is the specific ligand-linker conjugate employed in PROTAC CYP1B1 degrader-2, which exhibits a DC₅₀ of 1.0 nM in A549/Taxol cells at 24 hours . In contrast, systematic linker-length studies on VHL-recruiting SHP2 PROTACs demonstrated that degradation efficiency varies dramatically with linker atom count, ranging from 16% to >95% degradation at 1 µM [1]. This confirms that the 8‑carbon linker length in (S,R,S)-AHPC-Me-8-bromooctanoic acid is not arbitrary; it represents a specific optimized parameter that directly impacts the degradation potency of the final PROTAC [2].

CYP1B1 Degradation Potency
Cross-study comparable
PV2 DC50 1.0 nM vs comparator 95.1 nM (~95‑fold higher degradation potency)
Supports synthesis of high‑degradation‑potency VHL‑based PROTACs
A549/Taxol cells, 24 h
PROTAC CYP1B1 linker length DC50 degradation efficiency

Maximal CYP1B1 Degradation (Dmax)

(S,R,S)-AHPC-Me-8-bromooctanoic acid features a terminal bromine atom that serves as an electrophilic handle for direct nucleophilic substitution with amine-, thiol-, or hydroxyl-containing target ligands . In contrast, analogs such as (S,R,S)-AHPC-Me-C5-COOH terminate with a carboxylic acid group, which requires activation (e.g., EDC/NHS coupling) before conjugation with amine-containing ligands . The bromine functionality enables a one-step alkylation reaction under mild basic conditions, whereas the carboxylic acid analog requires a two-step activation-coupling sequence that can introduce additional synthetic complexity and lower yields . Furthermore, bromine-terminal linkers are preferred for introducing alkyl chain spacing without introducing polar amide bonds that may alter ternary complex geometry or cellular permeability [1].

Maximal CYP1B1 Degradation (Dmax)
Direct head-to-head comparison
>90% degradation at 10 nM PV2 (DMSO baseline 0%)
Enables near‑complete target protein knockdown in cell model
A549/Taxol cells, 24 h
PROTAC linker conjugation chemistry bromoalkyl carboxylic acid reactivity

Reversal of Taxol Resistance

(S,R,S)-AHPC-Me-8-bromooctanoic acid is the documented precursor for PROTAC CYP1B1 degrader-2, which achieves a DC₅₀ of 1.0 nM in A549/Taxol cells at 24 hours . In contrast, the C10 analog (S,R,S)-AHPC-Me-10-bromodecanoic acid is utilized in PROTAC PI3Kδ degrader-1, which exhibits a higher DC₅₀ of 3.98 nM against a different target [1]. While target identity differs, this demonstrates that linker length selection is application-specific and that the C8 bromooctanoic acid conjugate has been validated in a sub-nanomolar degradation context [2]. Additionally, (S,R,S)-AHPC-Me-C10-NH2 is employed in PROTAC MS432, which shows DC₅₀ values of 31 nM and 17 nM for MEK1 and MEK2, respectively—substantially less potent than the CYP1B1 degrader [3].

Reversal of Taxol Resistance
Direct head-to-head comparison
PV2 reversed resistance and suppressed migration/invasion; inhibitor A1 did not
Demonstrates functional degradation advantage over enzymatic inhibition in cell model
A549/Taxol cells; FAK/SRC & EMT pathway modulation
PROTAC CYP1B1 degadation DC50 cancer

Defined Chemical Identity

The 8‑carbon alkyl linker in (S,R,S)-AHPC-Me-8-bromooctanoic acid (MW 649.68) provides a shorter and less hydrophobic spacer compared to the C10 analog (S,R,S)-AHPC-Me-10-bromodecanoic acid (MW 677.74) [1]. A study on DNA-VHL ligand conjugates identified linker hydrophobicity as the primary driver of VHL binding affinity, with hydrophobic linkers generally increasing affinity but potentially affecting ternary complex geometry and cellular permeability [2]. The 8‑carbon chain represents an intermediate hydrophobicity that balances favorable VHL engagement with the conformational flexibility needed for productive ternary complex formation [3]. The C10 analog, while applicable to PI3Kδ degradation, may introduce excessive hydrophobicity that is suboptimal for other target proteins [4].

Defined Chemical Identity
Data to verify
MW 649.68 g/mol; 8‑carbon bromoalkyl linker; pre‑assembled conjugate
Supports reproducible synthesis and batch‑to‑batch consistency
Vendor characterization (NMR, LCMS)
PROTAC linker hydrophobicity linker length ternary complex VHL

VHL Ligand Configuration: (S,R,S)-AHPC-Me Stereochemistry in Target Compound vs. (S,S,S)-AHPC

(S,R,S)-AHPC-Me-8-bromooctanoic acid incorporates the (S,R,S)-AHPC-Me VHL ligand with defined stereochemistry that is distinct from the (S,S,S)-AHPC diastereomer . VH032, the parent VHL ligand, exhibits a Kd of 185 nM for VHL [1]. The specific (S,R,S) configuration in the target compound is critical for proper VHL binding and recruitment [2]. Substitution with (S,S,S)-AHPC would alter the three-dimensional orientation of the ligand within the VHL binding pocket, potentially reducing ternary complex formation efficiency and degradation activity .

VHL ligand stereochemistry E3 ligase PROTAC binding affinity

Application Scenarios


CYP1B1 PROTAC Synthesis for Taxol Resistance

Use (S,R,S)-AHPC-Me-8-bromooctanoic acid as the E3 ligase ligand-linker building block to assemble PROTAC CYP1B1 degrader-2 or novel CYP1B1-targeting degraders. This compound has been validated to produce a degrader with DC₅₀ = 1.0 nM in A549/Taxol cells . The terminal bromine enables direct conjugation with amine-containing CYP1B1 ligands under mild alkylation conditions .

VHL vs. CRBN Efficacy Comparison

Employ (S,R,S)-AHPC-Me-8-bromooctanoic acid as the C8 linker reference point in systematic SAR studies evaluating alkyl chain length effects on ternary complex formation and degradation efficiency. Evidence shows that linker length changes of even one atom can alter degradation from 36% to >95% [1]. This compound provides a defined, pre-assembled building block to probe optimal spatial separation between VHL and target proteins [2].

Functional Effects of CYP1B1 Knockdown

Utilize (S,R,S)-AHPC-Me-8-bromooctanoic acid in comparative conjugation studies to evaluate the efficiency and yield of direct alkylation (bromine substitution) versus carboxylic acid activation/coupling strategies. The bromine-terminal linker enables a one-step conjugation that reduces synthetic steps and may improve PROTAC assembly yields compared to COOH-terminal analogs .

PROTAC Library Synthesis and Linker SAR

Incorporate (S,R,S)-AHPC-Me-8-bromooctanoic acid in comparative studies assessing linker hydrophobicity effects on cellular permeability, VHL binding affinity, and ternary complex stability. Research indicates linker hydrophobicity is the primary driver of VHL affinity in DNA-PROTACs, and the 8‑carbon chain provides an intermediate hydrophobicity distinct from longer C10 analogs [3].

Application
Selection Property
Validation Focus
CYP1B1 degrader synthesis for drug‑resistance models
VHL‑based ligand‑linker composition
Degradation potency (DC50/Dmax) in cell assays
Benchmarking VHL vs. CRBN PROTAC efficacy
E3 ligase recruitment context
Comparative degradation efficiency in relevant cell lines
Functional pathway analysis following CYP1B1 knockdown
Pathway‑specific degradation response
Migration, invasion, and EMT endpoint modulation
PROTAC library synthesis and linker SAR exploration
Defined 8‑carbon bromoalkyl scaffold
Batch consistency and warhead conjugation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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